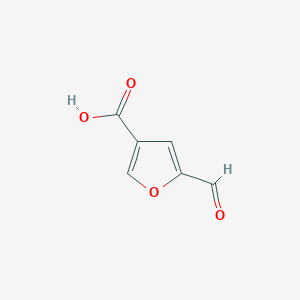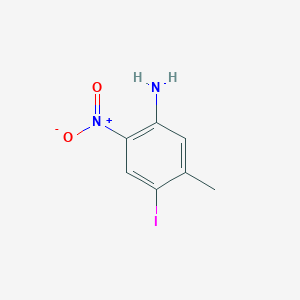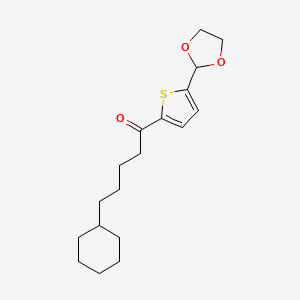
(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Vue d'ensemble
Description
(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, also known as 4-CB-5-DTK, is an organic compound that has been studied for its potential applications in scientific research. Its unique chemical structure enables it to be used for a variety of different purposes, including synthesis, biochemical and physiological effects, and as a potential drug target.
Applications De Recherche Scientifique
Related Research Applications
Catalytic Processes and Organic Synthesis
Heterogeneous catalysis has been highlighted for the synthesis of industrially important perfumes and flavor molecules, including compounds similar in structure or functional groups to "(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone." These processes are noted for being green, clean, and eco-friendly, offering potential applications in synthesizing flavor, perfumes, and fragrances (Yadav, 2020).
Pharmacokinetics and Pharmacodynamics in Anesthesia and Pain Therapy
Although not directly related, the clinical pharmacokinetics and pharmacodynamics of ketamine, a compound with a ketone group, have been reviewed, indicating the relevance of ketone-functionalized compounds in medical applications (Peltoniemi et al., 2016).
Antioxidant Properties
Studies on compounds like raspberry ketone have explored their antioxidant properties and potential health benefits, which could suggest areas of interest for researching the antioxidant applications of similar ketone compounds (Lim & Choi, 2021).
Propriétés
IUPAC Name |
5-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3S/c19-15(9-5-4-8-14-6-2-1-3-7-14)16-10-11-17(22-16)18-20-12-13-21-18/h10-11,14,18H,1-9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDBYMKQNHOEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCC(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641906 | |
| Record name | 5-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone | |
CAS RN |
898772-78-6 | |
| Record name | 5-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





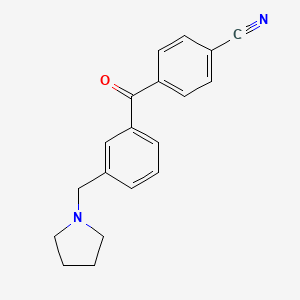
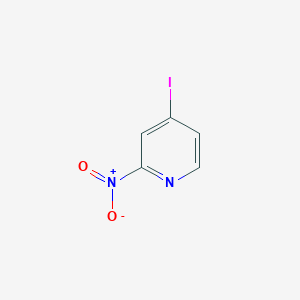
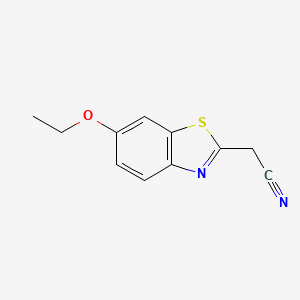
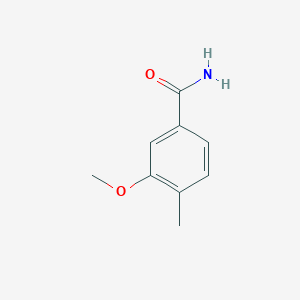

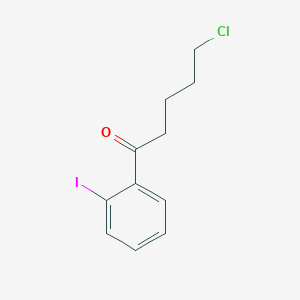

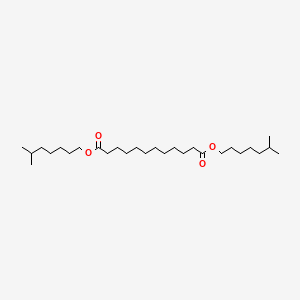

![Ethyl 1-methyl-5-{[4'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B1613568.png)
